

FT3967385 mechanism of action

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Compound of Interest

Compound Name: FT3967385

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An In-Depth Technical Guide to the Mechanism of Action of **FT3967385** For Researchers, Scientists, and Drug Development Professionals

Introduction

FT3967385 (also known as FT385) is a novel, selective, and covalent inhibitor of Ubiquitin-Specific Protease 30 (USP30).[1][2] USP30 is a deubiquitinating enzyme (DUB) located on the outer mitochondrial membrane that plays a critical role in regulating mitophagy, the selective autophagy of damaged mitochondria.[2][3] By inhibiting USP30, **FT3967385** promotes the clearance of dysfunctional mitochondria, a process implicated in the pathology of several neurodegenerative diseases, including Parkinson's disease.[2][4][5] This document provides a detailed overview of the mechanism of action of **FT3967385**, including its effects on cellular signaling pathways, quantitative data from key experiments, and the methodologies used to characterize its activity.

Core Mechanism of Action

The primary mechanism of action of **FT3967385** is the inhibition of USP30, which in turn enhances the PINK1/Parkin-mediated mitophagy pathway.[1][6] Under normal physiological conditions, USP30 removes ubiquitin chains from proteins on the outer mitochondrial membrane, acting as a negative regulator of mitophagy.[2][3] When mitochondria become damaged, the kinase PINK1 accumulates on the outer mitochondrial membrane and phosphorylates ubiquitin and the E3 ligase Parkin.[3] This initiates a feed-forward mechanism where Parkin ubiquitinates various outer mitochondrial membrane proteins, including the

translocase of outer mitochondrial membrane 20 (TOM20).[2][7] These ubiquitin chains serve as a signal for the autophagic machinery to engulf and degrade the damaged mitochondrion.

FT3967385 covalently binds to USP30, inhibiting its deubiquitinating activity.[2] This leads to an accumulation of ubiquitin chains on mitochondrial proteins, effectively "setting the trigger" for the amplification of the PINK1/Parkin signal.[1][2] The enhanced ubiquitination of mitochondrial substrates, particularly TOM20, serves as a robust biomarker for USP30 inhibition by **FT3967385**. [2][8][9] This ultimately leads to an increased flux of mitophagy and the clearance of damaged mitochondria.[7]

Signaling Pathway

The following diagram illustrates the role of **FT3967385** in the PINK1/Parkin-mediated mitophagy pathway.

Caption: The inhibitory effect of **FT3967385** on USP30 within the PINK1/Parkin mitophagy pathway.

Quantitative Data

The following tables summarize the key quantitative data regarding the characterization of **FT3967385**.

Table 1: In Vitro Inhibition of Recombinant USP30

Parameter	Value	Description
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| IC₅₀ | ~50 nM | Concentration of **FT3967385** required to inhibit 50% of recombinant USP30 activity using a ubiquitin-rhodamine substrate.[2] |

Table 2: Selectivity Profile

Assay	Result	Description
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| Ubiquigent DUB Profiler Screen | High selectivity for USP30 at concentrations up to 200 nM. [7] | At higher concentrations, some off-target effects were observed.[7] |

Table 3: Cellular Activity in SH-SY5Y Neuroblastoma Cells

Biomarker	Effect	Conditions
TOM20 Ubiquitination	Significant enhancement	Treatment with FT3967385 under depolarizing conditions (1-hour treatment).[2]
Mitophagy Flux	Increased	Observed in both human retinal pigment epithelial-1 (RPE-1) and SH-SY5Y cells.[7]

| Phospho-Ser65 Ubiquitin | More rapid generation | In cells treated with FT3967385.[9] |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Recombinant USP30 Inhibition Assay

- Objective: To determine the concentration-dependent inhibition of USP30 by FT3967385.
- Methodology:
 - Recombinant USP30 enzyme activity was measured using ubiquitin-rhodamine as a substrate.
 - The enzyme was incubated with varying concentrations of FT3967385.
 - The rate of ubiquitin-rhodamine cleavage was monitored by measuring the increase in fluorescence.
 - Progress curves were generated to characterize the nature of the inhibition (covalent).[2]
 - Bio-layer interferometry was used to confirm the covalent binding by observing the lack of a significant off-rate after removal of the inhibitor.[2]

Proteomics and Ubiquitylome Analysis in SH-SY5Y Cells

- Objective: To compare the effects of chemical inhibition of USP30 with **FT3967385** to the genetic knockout of USP30.
- Methodology:
 - Wild-type and USP30 knockout (KO) SH-SY5Y neuroblastoma cells expressing endogenous Parkin were used.
 - Wild-type cells were treated with **FT3967385**, while another set of wild-type and KO cells were left untreated.
 - Mitochondria were depolarized to induce mitophagy.
 - Cells were lysed, and proteins were digested. For ubiquitylome analysis, ubiquitinated peptides were enriched.
 - Samples were analyzed by mass spectrometry to identify and quantify changes in the total proteome and the ubiquitylome.[\[2\]](#)

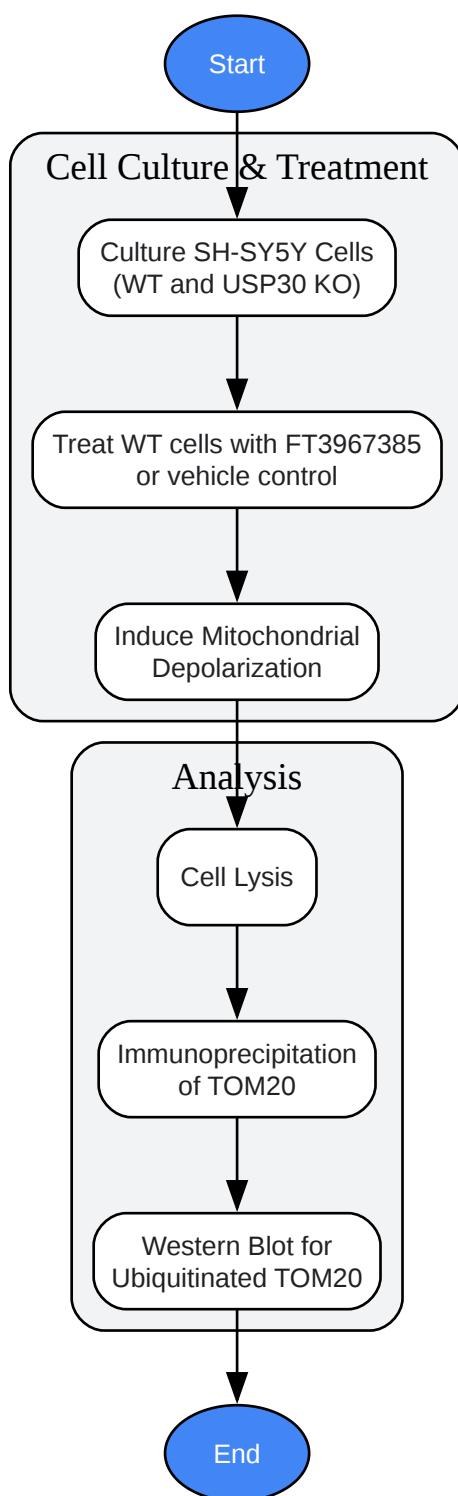
TOM20 Ubiquitination Assay

- Objective: To assess the effect of **FT3967385** on the ubiquitination of the USP30 substrate, TOM20.
- Methodology:
 - SH-SY5Y cells (wild-type, USP30 KO, and wild-type treated with **FT3967385**) were subjected to mitochondrial depolarization for a short period (e.g., 1 hour) to minimize TOM20 degradation.
 - Cells were lysed, and TOM20 was immunoprecipitated.
 - The immunoprecipitated samples were then analyzed by Western blotting using an anti-ubiquitin antibody to detect the levels of ubiquitinated TOM20.

- The results in inhibitor-treated cells were compared to those in USP30 KO cells to confirm the on-target effect of the drug.[2]

Experimental Workflow Visualization

The following diagram outlines a typical experimental workflow to assess the on-target cellular activity of **FT3967385**.



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Caption: Workflow for assessing TOM20 ubiquitination in response to **FT3967385** treatment.

Conclusion

FT3967385 is a potent and selective inhibitor of USP30 that enhances mitophagy by preventing the deubiquitination of proteins on the outer mitochondrial membrane. Its mechanism of action has been well-characterized through a series of in vitro and cellular assays, which demonstrate its ability to recapitulate the effects of genetic USP30 loss.[1][2] The enhancement of TOM20 ubiquitination serves as a key biomarker of its activity.[2][8][9] The targeted inhibition of USP30 by compounds such as **FT3967385** holds therapeutic promise for neurodegenerative diseases associated with mitochondrial dysfunction.[4][5]

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